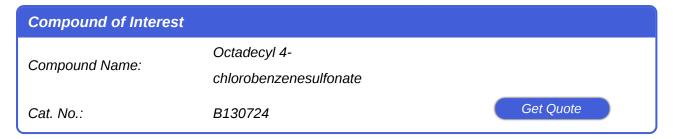


Spectroscopic and Synthetic Profile of Octadecyl 4-chlorobenzenesulfonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Octadecyl 4-chlorobenzenesulfonate**, a valuable building block in the synthesis of various organic compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its constituent precursors, 1-octadecanol and 4-chlorobenzenesulfonyl chloride. Additionally, a detailed experimental protocol for its synthesis is provided, adapted from established methods for the preparation of alkyl arenesulfonates.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Octadecyl 4-chlorobenzenesulfonate** (CAS: 34184-41-3, Molecular Formula: C₂₄H₄₁ClO₃S, Molecular Weight: 445.10 g/mol).

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.85	d	2H	Ar-H (ortho to SO ₂ OR)
~ 7.50	d	2H	Ar-H (ortho to Cl)
~ 4.15	t	2H	-O-CH ₂ -CH ₂ -
~ 1.65	р	2H	-O-CH2-CH2-
~ 1.25	br s	30H	-(CH2)15-CH3
~ 0.88	t	3H	-CH2-CH3

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment	
~ 141.0	C-CI	
~ 135.0	C-SO ₂ OR	
~ 129.5	CH (aromatic)	
~ 129.0	CH (aromatic)	
~ 71.0	-O-CH ₂ -	
~ 32.0	-CH ₂ -CH ₂ - (from octadecyl chain)	
~ 29.7 (multiple peaks)	-(CH ₂) ₁₄ - (from octadecyl chain)	
~ 29.4	-CH ₂ -CH ₂ - (from octadecyl chain)	
~ 28.5	-O-CH ₂ -CH ₂ -	
~ 25.5	-CH2-CH3	
~ 22.7	-CH2-CH3	
~ 14.1	-CH₃	

Table 3: Predicted IR Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak	C-H stretch (aromatic)
2955-2845	Strong	C-H stretch (aliphatic)
~ 1585	Medium	C=C stretch (aromatic)
~ 1470	Medium	C-H bend (aliphatic)
1370-1340	Strong	S=O stretch (asymmetric)
1190-1160	Strong	S=O stretch (symmetric)
1100-1000	Strong	C-O stretch, S-O stretch
~ 830	Strong	C-H bend (para-substituted aromatic)
~ 740	Medium	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
444/446	Moderate	[M] ⁺ (isotopic pattern due to ³⁵ Cl/ ³⁷ Cl)
253	High	[CH₃(CH₂)17]+ (Octadecyl cation)
191/193	High	[CIC ₆ H ₄ SO ₃] ⁺
175/177	Moderate	[CIC ₆ H ₄ SO ₂] ⁺
111/113	Moderate	[CIC ₆ H ₄] ⁺

Experimental Protocol: Synthesis of Octadecyl 4chlorobenzenesulfonate

This protocol describes a general method for the synthesis of **Octadecyl 4- chlorobenzenesulfonate** via the reaction of **1-**octadecanol with **4-**chlorobenzenesulfonyl



chloride in the presence of a base.

Materials:

- 1-Octadecanol
- 4-Chlorobenzenesulfonyl chloride[1]
- Pyridine or Triethylamine
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated agueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-octadecanol (1.0 eq) in anhydrous dichloromethane.
- Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.2 eq) dropwise.
- Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over a period of 30 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.



- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a
 hexane-ethyl acetate gradient to afford the pure Octadecyl 4-chlorobenzenesulfonate.
- Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of **Octadecyl 4-chlorobenzenesulfonate**.

Caption: Synthetic workflow for **Octadecyl 4-chlorobenzenesulfonate**.

Caption: Workflow for spectroscopic analysis of the target compound.

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References

- 1. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 PubChem [pubchem.ncbi.nlm.nih.gov]
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